molecular formula C10H12N2S B2485042 3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine CAS No. 744981-05-3

3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine

Cat. No.: B2485042
CAS No.: 744981-05-3
M. Wt: 192.28
InChI Key: GGPDRZXLCIIBGF-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) and Thiazole (B1198619) Imine Derivatives in Contemporary Organic and Materials Chemistry

Benzothiazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a diverse range of biological targets. ijsrst.com This structural versatility has led to the development of benzothiazole-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. researchgate.netjchemrev.comresearchgate.net The benzothiazole nucleus is a key component in several clinically used drugs, such as Riluzole, which is used to treat amyotrophic lateral sclerosis (ALS). crimsonpublishers.com

Beyond pharmaceuticals, benzothiazole derivatives have found significant applications in materials chemistry. Their unique electronic and photophysical properties make them suitable for use as fluorescent probes, organic light-emitting diodes (OLEDs), solar cells, and dyes. nih.govmdpi.comnih.gov The extended π-conjugated system of the benzothiazole core is fundamental to these applications, allowing for the tuning of absorption and emission spectra through chemical modification. nih.govnih.gov Thiazole-imine derivatives, in particular, are valuable as synthetic intermediates in the construction of more complex molecular architectures and have been investigated for their own biological activities, such as antibacterial and antifungal effects. ekb.eg

Overview of the 3,5,6-Trimethylbenzo[d]thiazol-2(3H)-imine Compound Class and its Structural Significance

The benzothiazol-2(3H)-imine scaffold consists of a 1,3-benzothiazole core with an imine (=NH) group attached to the C2 carbon atom. This arrangement allows for tautomerism, existing in equilibrium with its 2-aminobenzothiazole (B30445) form. The specific compound of interest, This compound , is a derivative where methyl groups are substituted at three key positions:

N3 Position: A methyl group on the nitrogen atom of the thiazole ring.

C5 and C6 Positions: Two methyl groups on the fused benzene (B151609) ring.

These substitutions are structurally significant. The N-methylation at the 3-position locks the molecule into the imine form, preventing tautomerization to the amino form. The methyl groups on the benzene ring (C5, C6) increase the lipophilicity of the molecule and can influence its electronic properties and steric interactions, which in turn can affect its reactivity and biological activity.

While specific research data for this compound is not extensively available in the public domain, the properties of structurally similar compounds provide valuable context for its anticipated chemical characteristics.

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS NumberStructural Features
Benzo[d]thiazol-2-amineC₇H₆N₂S150.20136-95-8Parent unsubstituted scaffold (amino tautomer). nih.gov
3,6-Dimethylbenzo[d]thiazol-2(3H)-imineC₉H₁₀N₂SNot specified52853-54-0Methyl groups at N3 and C6 positions. sigmaaldrich.com
This compoundC₁₀H₁₂N₂S192.28 (calculated)Not availableSubject compound; methyl groups at N3, C5, and C6.

Research Trajectories and Academic Relevance of Benzothiazol-2(3H)-imine Systems

In medicinal chemistry, the trend is to design and synthesize hybrid molecules that incorporate the benzothiazole scaffold with other known pharmacophores to create multifunctional agents with enhanced potency or novel mechanisms of action. researchgate.netmdpi.com Structure-activity relationship (SAR) studies are crucial in this area to rationally design more effective and selective therapeutic agents. researchgate.net

In materials science, research is directed towards synthesizing new benzothiazole-based compounds with tailored photophysical properties for advanced applications. This includes creating novel fluorescent dyes, sensors for specific analytes, and components for organic electronic devices like OFETs and OLEDs. nih.govnih.gov The ability to fine-tune the electronic energy levels (HOMO/LUMO) of these molecules through substitution is a key area of investigation. nih.gov

Scope and Research Objectives for Comprehensive Investigation

Given the limited specific data on this compound, a comprehensive investigation is warranted to elucidate its properties and potential applications. The primary objectives of such research would be:

Synthesis and Characterization: To develop a robust and efficient synthetic pathway for this compound and to fully characterize its molecular structure using modern spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) and X-ray crystallography. researchgate.net

Physicochemical Properties: To determine the key physicochemical properties of the compound, including its solubility, stability, and electronic properties (e.g., HOMO/LUMO energy levels), through both experimental measurements and computational modeling. nih.govresearchgate.net

Chemical Reactivity: To explore the reactivity of the imine functional group and the substituted benzothiazole core, investigating its potential as an intermediate for the synthesis of more complex heterocyclic systems.

Biological Screening: To conduct a broad biological evaluation of the compound, screening for potential activities such as antimicrobial, antifungal, and anticancer effects, based on the known pharmacological profile of the benzothiazole class. jchemrev.comresearchgate.netekb.eg

Materials Science Applications: To investigate its photophysical properties, such as absorption and fluorescence spectra, to assess its potential for use as a fluorescent probe or as a component in organic electronic materials. nih.gov

Fulfilling these objectives would provide a foundational understanding of this specific compound and contribute to the broader knowledge base of substituted benzothiazol-2(3H)-imine systems, potentially unlocking new applications in medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,6-trimethyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6-4-8-9(5-7(6)2)13-10(11)12(8)3/h4-5,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPDRZXLCIIBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5,6 Trimethylbenzo D Thiazol 2 3h Imine and Analogous Structures

Conventional Synthetic Approaches to Benzothiazol-2(3H)-imines

Conventional methods provide robust and varied pathways to the benzothiazol-2(3H)-imine core, utilizing different starting materials and reaction cascades to achieve the desired molecular architecture.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a final product that incorporates substantial portions of all starting materials. These methods are prized for their atom economy, reduced waste, and operational simplicity.

A well-established method for synthesizing trisubstituted thiazol-2(3H)-imines involves the one-pot reaction of an α-bromoketone, a primary amine, and an isothiocyanate. researchgate.net This reaction proceeds via the initial formation of a thiourea (B124793) from the amine and isothiocyanate, followed by cyclization with the α-bromoketone. For instance, a three-component reaction between aroylisothiocyanates, α-amino acids (serving as the amine source), and α-bromoketones in an ionic liquid has been described as an efficient route to functionalized thiazol-2(3H)-imines. researchgate.net This approach offers a versatile pathway to a range of substituted thiazole (B1198619) derivatives.

A facile and efficient one-pot, four-step procedure has been developed for the synthesis of thiazol-2(3H)-imine derivatives starting from α-active methylene (B1212753) ketones. ekb.egresearchgate.netbohrium.comupi.edu The process involves the initial bromination of the ketone, followed by treatment with potassium thiocyanate (B1210189) to form a thiocyanate intermediate. researchgate.net Subsequent condensation with a primary amine leads to the final cyclized product. ekb.egresearchgate.netbohrium.comupi.edu This method is advantageous as it often does not require complex purification techniques like extraction and chromatography. ekb.egresearchgate.netbohrium.com A variety of symmetrical and asymmetrical ketones, along with aromatic and benzylic primary amines, can be utilized in this reaction. ekb.egresearchgate.netbohrium.com

Table 1: Examples of Thiazol-2(3H)-imine Derivatives Synthesized from α-Active Methylene Ketones researchgate.net

α-Active Methylene KetonePrimary AmineProductYield (%)
Ethyl acetoacetateBenzylamineEthyl 3-benzyl-2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylate75
Cyclohexanoneo-Toluidine3-(o-Tolyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-imineNot specified

An efficient one-pot synthesis of thiazol-2-imine derivatives that are unsubstituted at the C-4 and C-5 positions has been reported. eurekaselect.comnih.gov This method involves the reaction of primary amines, phenylisothiocyanate, and α-chloroacetaldehyde. eurekaselect.comnih.gov The reaction is typically carried out in ethanol (B145695) in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) and potassium iodide (KI), which provides excellent yields. eurekaselect.comnih.gov The process begins with the formation of a 1,3-disubstituted thiourea from the primary amine and phenylisothiocyanate, which then undergoes a regioselective cyclization with α-chloroacetaldehyde. eurekaselect.com

A novel synthetic approach to 3-aryl benzo[d]thiazole-2(3H)-imines has been developed utilizing a two-component reaction between various N-acyl-N'-aryl thioureas and a diazonium salt. jcchems.comresearchgate.net This reaction is conducted in the presence of a strong base, such as sodium tert-butoxide, and produces the desired products in moderate yields. jcchems.comresearchgate.net The structures of the resulting compounds are typically confirmed through various spectroscopic methods, including FT-IR, ¹H-NMR, and ¹³C-NMR, as well as elemental analysis. jcchems.comresearchgate.net

Table 2: Synthesis of 3-Aryl Benzo[d]thiazole-2(3H)-imines from Thioureas and Diazonium Salts researchgate.net

Product CompoundR Group on Phenyl RingYield (%)Melting Point (°C)
3aH74114-116
3b4-NO₂73109-111

The most direct and common strategy for constructing the benzothiazole (B30560) ring system is the condensation of a 2-aminothiophenol (B119425) derivative with a suitable electrophile. mdpi.comekb.eg To synthesize the target molecule, 3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine, the logical starting material would be 4,5-dimethyl-2-aminothiophenol. The reaction of this precursor with an appropriate one-carbon (C1) electrophile that also introduces the N-methyl group would lead to the desired product.

For example, the condensation of 2-aminothiophenol with isothiocyanates is a known method for producing 2-aminobenzothiazole (B30445) derivatives. ekb.eg In this context, reacting 4,5-dimethyl-2-aminothiophenol with methyl isothiocyanate would be a plausible pathway. This reaction would first form an N-(2-mercapto-4,5-dimethylphenyl)-N'-methylthiourea intermediate, which would then undergo intramolecular cyclization with the elimination of water to yield this compound. Various catalysts and reaction conditions, from acidic to basic, and the use of oxidizing agents can be employed to facilitate this type of cyclocondensation. mdpi.comekb.eg

General Condensation Reactions of Amines with Carbonyl Precursors

The formation of the imine bond is fundamentally achieved through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. peerj.com This reversible reaction is a cornerstone in the synthesis of imines and their derivatives. peerj.comrsc.org For benzothiazole structures, a common and foundational method involves the condensation of 2-aminobenzenethiol with substances containing a carbonyl or cyano group. nih.gov

This process typically involves three stages:

Formation of an imine thiophenol (ITP). nih.gov

Cyclization to a benzothiazolidine intermediate. nih.gov

Oxidation to the final benzothiazole product. nih.gov

To drive the reaction to completion, classical methods often required the removal of the water byproduct, for instance, through azeotropic distillation using a Dean-Stark apparatus, which necessitates the use of excess solvents. peerj.com Various catalysts can be employed to facilitate this transformation. For example, Guo and co-authors developed a method using a mixture of H₂O₂/HCl in ethanol at room temperature, which proved effective for aldehydes with both electron-donating and electron-withdrawing substituents, yielding the desired benzothiazoles in excellent yields. nih.gov Another approach utilizes ammonium (B1175870) chloride (NH₄Cl) in a methanol-water mixture, where the catalyst activates the aldehyde via hydrogen bonding, promoting the nucleophilic attack by the amine. nih.gov This method is noted for its short reaction time, high yield, and the recyclability of the catalyst. nih.gov

Table 1: Comparison of Catalysts in General Condensation Reactions for Benzothiazole Synthesis
Catalyst SystemSolventTemperatureReaction TimeKey Advantages
H₂O₂/HClEthanolRoom Temperature1 hourHigh efficiency for diverse aldehydes. nih.gov
NH₄ClMethanol/WaterRoom Temperature1 hourRecyclable catalyst, high yield, short reaction time. nih.gov
Koser's Reagent1,4-DioxaneRoom Temperature15 minutesLow catalyst loading, broad substrate scope, high yields (80-90%). nih.gov
RHCACEthanol/WaterRoom TemperatureNot specifiedBiodegradable and recyclable catalyst, high yields (93-98%). nih.gov

Advanced and Green Chemistry Synthetic Strategies

In response to the growing need for environmentally friendly chemical processes, a number of advanced and green synthetic strategies have been developed for imines and benzothiazole derivatives. These methods aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and simplify reaction procedures.

The development of catalyst-free synthetic routes represents a significant advancement in green chemistry. rsc.org Such protocols for 2-substituted benzothiazoles often provide excellent yields (78–94%) in short reaction times (10–60 minutes) without the need for extensive workup procedures. mdpi.com These reactions can be performed under solvent-free conditions, further enhancing their environmental credentials. mdpi.com

One-pot, three-component reactions are particularly efficient. For instance, 2-iminothiazoles can be synthesized from amines, isothiocyanates, and nitroepoxides in THF at low temperatures (10–15 °C) without a catalyst, affording high to excellent yields. nih.gov The reaction proceeds through the in situ formation of a thiourea intermediate, followed by a cascade of ring-opening, cyclization, and dehydration steps. nih.gov Another highly efficient, catalyst-free procedure utilizes microwave assistance to synthesize benzo[d]imidazo[2,1-b]thiazoles in a green H₂O-IPA medium, avoiding the need for toxic transition-metal catalysts. nih.gov

Supercritical carbon dioxide (sc-CO₂) has emerged as a promising green solvent for chemical synthesis. epa.govresearchgate.net It is inexpensive, non-flammable, non-toxic, and readily available. chemistryviews.org For imine synthesis, sc-CO₂ can act as both a solvent and a promoter. chemistryviews.org The condensation of aldehydes with amines in sc-CO₂ (e.g., at 15 MPa and 35 °C) can produce imines in nearly quantitative yields. chemistryviews.org

A proposed mechanism suggests the reaction is autocatalytic: water, a byproduct of the condensation, reacts with CO₂ to form carbonic acid, which then accelerates the reaction. chemistryviews.org This method allows the imine products to be formed in high yields and crystalline form, often without requiring further purification. chemistryviews.org The use of sc-CO₂ is particularly attractive for reactions involving gaseous reactants like hydrogen, as it eliminates mass-transfer limitations between gas and liquid phases. acs.org Research has shown that sc-CO₂ can be a unique medium for highly efficient enantioselective hydrogenation of imines. acs.org

Microwave irradiation has become a widely used technique in organic synthesis to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govscielo.br For the synthesis of benzothiazole derivatives, microwave-assisted procedures have proven to be efficient and environmentally friendly. mdpi.com

Several protocols have been developed that leverage this technology. For example, the condensation of 2-aminothiophenol with aldehydes can be rapidly achieved under microwave irradiation using glycerol (B35011) as a green, catalyst-free solvent. researchgate.net Another approach uses Phenyliodonium bis(trifluoroacetate) (PIFA) as an oxidizing agent to promote the cyclocondensation of 2-aminothiophenols with aldehydes under microwave conditions, significantly reducing reaction times and improving yields. mdpi.comias.ac.in Solvent-free microwave-assisted methods have also been reported, such as the condensation of 2-aminothiophenol with fatty acids using P₄S₁₀ as a catalyst, which is completed in just 3-4 minutes. mdpi.com These methods are often highly economical and less time-consuming. mdpi.com

Table 2: Examples of Microwave-Assisted Synthesis of Benzothiazole Analogs
ReactantsCatalyst/ConditionsSolventReaction TimeKey Advantages
2-Aminothiophenol, AldehydesPIFA (oxidant)Not specifiedNot specifiedReduced reaction time, improved yield. mdpi.comias.ac.in
2-Aminothiophenol, AldehydesAcacia concinna (biocatalyst)Solvent-freeNot specifiedEco-friendly, high yields. mdpi.com
2-Aminothiophenol, AldehydesNoneGlycerolNot specifiedGreen solvent, catalyst-free. researchgate.net
o-Aminothiophenol, Fatty AcidsP₄S₁₀Solvent-free3-4 minutesRapid, efficient, solvent-free. mdpi.com
o-Phenylenediamines, EDC.HClNoneNot specifiedNot specifiedRapid, one-pot, excellent yields. tandfonline.com

Sonochemistry, the application of ultrasound to chemical reactions, offers a versatile and facile pathway for many organic syntheses. kjscollege.com This technique can accelerate reactions and is considered a green chemistry tool. kjscollege.com For the synthesis of 2-substituted benzothiazoles, ultrasound-assisted methods provide an efficient and eco-friendly alternative to conventional approaches.

A protocol using a sulfated tungstate (B81510) catalyst describes the condensation of 2-aminothiophenol with various aldehydes under ultrasound irradiation at room temperature. kjscollege.com This method is notable for its fast reaction rates, compatibility with a wide range of functional groups, excellent yields, and easy work-up procedures under solvent-free conditions. kjscollege.comresearchgate.net The catalyst can also be recycled, making the process more cost-effective and environmentally benign. kjscollege.com Another study demonstrated that the synthesis of N-(benzo[d]thiazol-2-yl)-2-bromoacetamides, key intermediates, could be achieved in shorter times (1 hour) and with higher yields (89%–92%) using ultrasound compared to conventional methods. nih.gov

Solid-state synthesis, including mechanochemistry (grinding), offers a solvent-free alternative for chemical reactions. researchgate.net These methods are not only environmentally friendly but can also lead to quantitative yields without the need for costly workups. researchgate.net

The synthesis of imines can be performed by simply mixing the powdered solids of an aromatic amine and a carbonyl compound. studylib.net The reaction can occur without any solvent, and in some cases, a eutectic melt is formed, which solidifies upon completion of the reaction. studylib.net This technique has been applied to the synthesis of 2-aminothiazoles from thioureas and α-halogenated ketones, which proceeds in quantitative yield. researchgate.net These solid-solid reactions are often performed without any catalyst, relying on the intimate contact between reactants achieved through grinding or mixing. researchgate.net

Pressure Reduction Techniques for Solvent- and Catalyst-Free Synthesis

Solvent- and catalyst-free synthetic methods are at the forefront of green chemistry, aiming to reduce environmental impact and simplify reaction procedures. One effective technique in this domain is the use of pressure reduction to drive reactions to completion, particularly for condensation reactions that produce water as a byproduct.

The synthesis of imines, a key functional group in the target molecule, can be significantly enhanced by removing water from the reaction system under reduced pressure. This approach is based on Le Chatelier's principle, where the removal of a product shifts the equilibrium towards the formation of more products. For the synthesis of imine derivatives, an aldehyde and an amine are mixed, and the water generated is removed using a vacuum pump. This method has been shown to produce the desired imines in high yields without the need for solvents or catalysts.

Key Research Findings:

The reaction between an aldehyde and an amine to form an imine can be carried out efficiently under solvent- and catalyst-free conditions.

The application of reduced pressure is crucial for the removal of water, which is a byproduct of the condensation reaction.

This technique has been observed to be very rapid in its initial stages, with the reaction rate decreasing over time.

In some cases, a phase transition of the reaction mixture is observed, which can influence the reaction kinetics.

Table 1: Solvent- and Catalyst-Free Imine Synthesis via Pressure Reduction

Aldehyde ReactantAmine ReactantReaction Time (h)Yield (%)Reference
p-Tolualdehydeo-Toluidine1.599 nih.gov
p-Tolualdehydem-Toluidine1.598 nih.gov
p-Tolualdehydep-Toluidine1.599 nih.gov
p-Anisaldehydeo-Toluidine2.099 google.com
p-Anisaldehydem-Toluidine2.098 google.com
p-Anisaldehydep-Toluidine2.099 google.com

This methodology provides a clean, efficient, and environmentally benign route to imine synthesis, which is a critical step in the formation of various heterocyclic compounds, including derivatives of benzothiazole.

Transition Metal and Micellar Catalysis in Imine Synthesis

Transition metal catalysis and micellar catalysis represent two powerful strategies in modern organic synthesis that offer significant advantages in terms of efficiency, selectivity, and sustainability. These approaches are particularly relevant for the synthesis of imines and their derivatives.

Transition Metal Catalysis:

Transition metals are widely used as catalysts for a variety of organic transformations, including the synthesis of imines. ekb.egresearchgate.net These catalysts can facilitate the reaction through various mechanisms, such as oxidative coupling of amines, thereby avoiding the need for pre-synthesized aldehydes. ekb.egresearchgate.net Copper-catalyzed systems, in particular, have been extensively studied for this purpose. ekb.egresearchgate.net The use of transition metal catalysts often allows for milder reaction conditions, shorter reaction times, and higher yields compared to traditional methods. ekb.eg

Micellar Catalysis:

Key Research Findings:

Transition metal catalysts, particularly those based on copper, are effective for the synthesis of imines via oxidative coupling of amines. ekb.egresearchgate.net

Micellar catalysis provides a green alternative to traditional organic solvents, enabling imine synthesis to be performed in water. ekb.egresearchgate.net

The combination of transition metal and micellar catalysis can lead to synergistic effects, further enhancing the efficiency and sustainability of imine synthesis. ekb.egresearchgate.net

Table 2: Comparison of Catalytic Methods in Imine Synthesis

Catalytic SystemKey AdvantagesTypical Reaction ConditionsReference
Transition Metal CatalysisHigh efficiency, selectivity, and milder conditionsVaries depending on the metal and ligands used ekb.egresearchgate.net
Micellar CatalysisUse of water as a solvent, reduced need for hazardous organic solventsTypically in aqueous media with a surfactant ekb.egresearchgate.net

Directed Lithiation and Aryne-Mediated Cyclization Routes

Directed lithiation and aryne-mediated cyclization are powerful synthetic strategies for the construction of highly substituted aromatic and heteroaromatic compounds, including benzothiazole derivatives. These methods offer a high degree of regioselectivity, allowing for the precise introduction of functional groups onto the aromatic ring.

Directed Lithiation:

Directed ortho-lithiation involves the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG). The DMG, typically a heteroatom-containing functional group, coordinates to the lithium reagent, directing the deprotonation to the adjacent position. This allows for the subsequent reaction with an electrophile at a specific site on the aromatic ring. This method has been successfully employed for the synthesis of 7-substituted benzothiazoles.

Aryne-Mediated Cyclization:

Arynes are highly reactive intermediates that can be generated from ortho-dihaloarenes or other suitable precursors. They can undergo a variety of cycloaddition and nucleophilic addition reactions. In the context of benzothiazole synthesis, an aryne intermediate can be generated in situ, which then undergoes an intramolecular cyclization with a tethered nucleophile to form the benzothiazole ring system. This approach has been utilized to create a range of functionalized benzothiazoles. researchgate.net

Key Research Findings:

A one-pot reaction sequence involving directed lithiation of N-(3-halophenyl)propanethioamides, followed by cyclization of the resulting aryne intermediate and quenching with an electrophile, provides a versatile route to 7-substituted benzothiazoles. researchgate.net

This methodology allows for the selective functionalization at the 7-position of the benzothiazole nucleus, which can be challenging to achieve through other synthetic routes. researchgate.net

The choice of the directing group and the electrophile can be varied to introduce a wide range of substituents onto the benzothiazole core. researchgate.net

Table 3: Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization

Starting MaterialElectrophileProductYield (%)Reference
2,2-Dimethyl-N-(3-chlorophenyl)propanethioamideDMF2-(tert-Butyl)benzothiazole-7-carbaldehyde65 researchgate.net
2,2-Dimethyl-N-(3-chlorophenyl)propanethioamideMeOD7-Deuterio-2-(tert-butyl)benzothiazole80 researchgate.net
N-(3-bromophenyl)-tert-butylthionocarbamateDMF2-(tert-Butoxy)benzothiazole-7-carbaldehyde60 researchgate.net

These advanced synthetic methodologies provide a robust toolkit for the preparation of this compound and a wide array of its analogs, enabling further exploration of their chemical and physical properties.

Mechanistic Investigations of 3,5,6 Trimethylbenzo D Thiazol 2 3h Imine Formation and Reactivity

Detailed Reaction Mechanisms for Imine Formation

The synthesis of the benzothiazole-2(3H)-imine core is not a single-step event but a sequence of carefully orchestrated chemical transformations. Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes.

Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) Pathways

While a specific PADPED pathway for 3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine is not extensively detailed in the literature, a plausible mechanism can be constructed based on the fundamental steps of related thiazole (B1198619) and benzothiazole (B30560) syntheses, such as the Hantzsch thiazole synthesis. chemhelpasap.comnih.gov This pathway involves a sequence of proton and group transfers to build the heterocyclic ring.

The formation of a 2-aminobenzothiazole (B30445), a closely related structure, typically involves the condensation of a 2-aminothiophenol (B119425) with a compound containing a carbon-nitrogen double or triple bond (like isothiocyanates or cyanates). researchgate.netrsc.org A generalized PADPED-type mechanism for the formation from a substituted 2-aminothiophenol and a suitable electrophile would proceed as follows:

Protonation: The electrophilic partner (e.g., an isothiocyanate) is protonated, increasing its electrophilicity.

Addition: The nucleophilic sulfur of the 2-aminothiophenol attacks the activated electrophile.

Deprotonation: The resulting intermediate is deprotonated to restore neutrality.

Protonation: The amino group of the thiophenol moiety is protonated, setting the stage for intramolecular cyclization.

Elimination (Cyclization): The exocyclic nitrogen attacks the carbon of the imine formed from the aniline (B41778) nitrogen, leading to ring closure and elimination of a small molecule (like water or an alcohol).

Deprotonation: A final deprotonation step yields the aromatic 2-iminobenzothiazole ring system.

This sequence highlights the necessity of both acid and base catalysis (or proton shuttling) to facilitate the reaction.

Table 1: Proposed PADPED-type Mechanistic Steps

StepDescriptionKey Transformation
1P rotonationActivation of the electrophile
2A dditionNucleophilic attack by sulfur or nitrogen
3D eprotonationNeutralization of intermediate
4P rotonationPreparation for cyclization or elimination
5E liminationRing closure and/or formation of C=N bond
6D eprotonationFormation of the final stable imine product

Proposed Tautomerization Mechanisms in Thiazol-2(3H)-imine Synthesis

Tautomerism is a critical concept in the synthesis and stability of thiazol-2(3H)-imines. The final product can exist in different isomeric forms, and the reaction intermediates are also subject to tautomeric equilibria. The primary tautomerism to consider is the imine-enamine equilibrium.

During the synthesis, intermediates may exhibit keto-enol or imine-enamine tautomerism, which can influence the reaction pathway and the final product structure. For instance, the cyclization step in the Hantzsch synthesis involves the formation of an intermediate that can be considered a hydroxythiazoline, which then dehydrates to the thiazole. youtube.com In the case of this compound, the exocyclic imine group can potentially tautomerize to an endocyclic amine form (2-amino-3,5,6-trimethylbenzo[d]thiazolium), although the imine form is generally more stable.

Kinetic studies on related systems have shown that base catalysis can facilitate the interconversion between imine and enamine tautomers. researchgate.net The solvent environment also plays a significant role in determining the position of the tautomeric equilibrium. nih.gov

Regioselective Considerations and Control in Thiazole Ring Closure

The synthesis of a specifically substituted benzothiazole like this compound requires precise control over the regiochemistry of the ring-forming reaction. The substitution pattern of the final product is dictated by the starting materials.

For this target molecule, the synthesis would likely start from 4,5-dimethyl-2-aminothiophenol. The "3,5,6-trimethyl" designation indicates that the nitrogen of the thiazole ring is substituted with a methyl group, and the benzene (B151609) ring is substituted with methyl groups at positions 5 and 6.

In a typical synthesis, such as the reaction of a substituted 2-aminothiophenol with an electrophile, the regioselectivity is generally unambiguous as the positions of the sulfur and nitrogen atoms are fixed in the thiophenol precursor. However, in syntheses like the Hantzsch reaction, where an α-haloketone reacts with a thioamide, regioselectivity becomes a key consideration if the α-haloketone is unsymmetrical. nih.gov The initial S-alkylation step is typically governed by sterics and the electrophilicity of the carbonyl carbon versus the halogen-bearing carbon. chemhelpasap.com Subsequent cyclization and dehydration then lead to one of two possible regioisomers. Careful selection of reactants and reaction conditions is therefore essential to ensure the desired isomer is formed.

Mechanistic Studies of Catalyst-Mediated Transformations (e.g., Rhodium(III)-Catalyzed C-H Bond Functionalization)

The benzothiazole imine scaffold can be further modified through catalyst-mediated reactions. Rhodium(III)-catalyzed C-H bond functionalization has emerged as a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov The imine nitrogen can act as a directing group, guiding the catalyst to activate a specific C-H bond, typically at the ortho position of an N-aryl substituent.

While studies may not focus specifically on this compound, the general mechanism for Rh(III)-catalyzed arylation of imines provides a clear blueprint. researchgate.net

The catalytic cycle is proposed to involve the following key steps:

C-H Activation: The Rh(III) catalyst, coordinated to the directing group (the imine nitrogen), undergoes a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate.

Coordination and Insertion: The incoming coupling partner (e.g., an alkene or alkyne) coordinates to the rhodium center. This is followed by migratory insertion of the unsaturated bond into the Rh-C bond of the rhodacycle.

Product Formation: The resulting intermediate undergoes further reaction, such as β-hydride elimination or reductive elimination, to form the final product and regenerate a Rh(III) species.

Catalyst Regeneration: A final protonolysis step regenerates the active catalyst, allowing it to re-enter the catalytic cycle.

Mechanistic investigations have revealed that the reaction can be subject to substrate inhibition, where the starting imine can coordinate to the catalyst's resting state, slowing down the catalytic turnover. researchgate.net

Table 2: Key Steps in Rh(III)-Catalyzed C-H Functionalization

StepIntermediate/ProcessDescription
1C-H ActivationFormation of a rhodacycle via a CMD mechanism.
2Migratory InsertionInsertion of an unsaturated partner into the Rh-C bond.
3Product ReleaseReductive elimination or β-hydride elimination to yield the functionalized product.
4Catalyst RegenerationProtonolysis to regenerate the active Rh(III) catalyst.

Structural Elucidation and Conformational Analysis of 3,5,6 Trimethylbenzo D Thiazol 2 3h Imine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the structural framework of 3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine. These techniques provide detailed information on the electronic and vibrational states of the molecule, its atomic connectivity, and the chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D HMBC, HSQC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of hydrogen and carbon atoms. biointerfaceresearch.com In derivatives of the benzothiazole (B30560) scaffold, aromatic protons typically appear in the δ 6.7-8.2 ppm region of the ¹H NMR spectrum. arabjchem.orgnih.govnih.gov Methyl groups attached to the aromatic ring, such as those at the 5- and 6-positions, would be expected to show singlets in the upfield region, typically around δ 2.1-2.5 ppm. arabjchem.org The N-methyl group would likely resonate at a slightly different chemical shift. The imine proton (N-H) often appears as a broad singlet at a downfield chemical shift. researchgate.net

In ¹³C NMR spectra, the carbon atom of the C=N imine group is characteristically observed at a downfield chemical shift, often in the range of δ 160-170 ppm. arabjchem.orgnih.gov Aromatic carbons resonate between δ 115 and 155 ppm, while the methyl carbons appear significantly upfield. nih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is vital for establishing the connectivity between different parts of the molecule, for instance, connecting a methyl group to its corresponding aromatic carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space, even if they are not directly connected through bonds. This experiment is paramount for determining the molecule's preferred conformation and the spatial arrangement of substituents.

Table 1: Typical NMR Chemical Shifts (δ in ppm) for Benzothiazole Derivatives

Atom TypeTechniqueTypical Chemical Shift Range (ppm)Reference
Aromatic Protons (Ar-H)¹H NMR6.7 - 8.2 arabjchem.orgnih.gov
Methyl Protons (Ar-CH₃)¹H NMR2.1 - 2.5 arabjchem.org
Imine Proton (N-H)¹H NMR~10.1 (variable) researchgate.net
Imine Carbon (C=N)¹³C NMR160 - 170 arabjchem.orgnih.gov
Aromatic Carbons (Ar-C)¹³C NMR115 - 155 nih.govresearchgate.net
Methyl Carbons (-CH₃)¹³C NMR~21 nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would display characteristic absorption bands. A key feature would be the N-H stretching vibration of the imine group, typically appearing as a sharp band in the 3300-3400 cm⁻¹ region. researchgate.net The C=N stretching vibration of the imine is another important diagnostic peak, generally found in the 1595-1640 cm⁻¹ range. arabjchem.orgresearchgate.net Aromatic C=C ring stretching vibrations are observed between 1450 and 1620 cm⁻¹. nih.govnih.gov Aromatic C-H stretching appears above 3000 cm⁻¹, while the C-H stretching of the methyl groups is found just below 3000 cm⁻¹. nih.govnih.gov

Table 2: Characteristic FT-IR Absorption Bands for Benzothiazole Imines

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Reference
Imine (N-H)Stretching3300 - 3400 researchgate.net
Aromatic (C-H)Stretching3010 - 3100 nih.gov
Alkyl (C-H)Stretching2850 - 2980 nih.gov
Imine (C=N)Stretching1595 - 1640 arabjchem.orgresearchgate.net
Aromatic (C=C)Ring Stretching1450 - 1620 nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). nih.gov This accuracy allows for the determination of the elemental composition of the molecule, thereby confirming its molecular formula. researchgate.netmdpi.com For this compound (C₁₀H₁₂N₂S), the calculated exact mass of the molecular ion [M]⁺ is 192.0721. HRMS analysis would be expected to yield an experimental mass that matches this theoretical value very closely (within a few parts per million), providing unambiguous confirmation of the molecular formula and distinguishing it from other potential isomers. researchgate.net

Table 3: Example of HRMS Data for a Benzothiazole Derivative

CompoundMolecular FormulaIon TypeCalculated Exact MassFound MassReference
6-chlorobenzo[d] arabjchem.orgresearchgate.netresearchgate.netdithiazol-2-iumC₆H₃NS₂Cl[M]⁺187.9395187.9398 mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. researchgate.net This classical technique is used to verify the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the percentages calculated from the proposed molecular formula. arabjchem.orgmdpi.com For C₁₀H₁₂N₂S, the theoretical elemental composition is C, 62.47%; H, 6.29%; N, 14.57%; and S, 16.68%. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition. nih.govnih.govresearchgate.net

Table 4: Example of Elemental Analysis Data for a Benzothiazole Derivative

CompoundMolecular FormulaElementCalculated (%)Found (%)Reference
3-(benzo[d]thiazol-2-yl)- 2H-chromen-2-oneC₁₆H₉NO₂SC68.8068.70 nih.gov
H3.253.33
N5.015.12
S11.4811.60

X-ray Crystallography and Solid-State Structural Determination

While spectroscopic methods provide invaluable data on molecular connectivity and conformation in solution, X-ray crystallography offers a definitive view of the molecule's structure in the solid state.

Single Crystal X-ray Diffraction Analysis for Precise Molecular Geometry

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. nih.gov The technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. This analysis yields a precise electron density map of the molecule, from which the exact positions of all atoms (excluding hydrogen, which is often inferred) can be determined. researchgate.net The resulting structural model provides highly accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's precise geometry and conformation as it exists in the crystal lattice. nih.govnih.gov For this compound, this technique would confirm the planarity of the benzothiazole ring system and determine the specific orientation of the methyl substituents and the exocyclic imine group. researchgate.net

Table 5: Illustrative Crystallographic Data for Benzothiazole Derivatives

ParameterDescriptionExample Data TypeReference
Crystal SystemThe crystal's symmetry class (e.g., Monoclinic, Orthorhombic).Monoclinic nih.gov
Space GroupThe specific symmetry group of the crystal.P2₁/c nih.gov
Unit Cell Dimensions (a, b, c)The lengths of the edges of the unit cell.Ångströms (Å) nih.gov
Bond LengthsThe distance between the nuclei of two bonded atoms.Ångströms (Å) researchgate.net
Bond AnglesThe angle formed between three connected atoms.Degrees (°) researchgate.net

Analysis of Crystal Packing Modes and Supramolecular Interactions

Hydrogen bonds are primary contributors to the supramolecular assembly in benzothiazole derivatives. The presence of hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygen or thiazole (B1198619) nitrogen atoms) facilitates the formation of robust and predictable structural motifs.

In the crystal structures of various N-(benzo[d]thiazolyl)-substituted amides, different combinations of N—H⋯O, N—H⋯N, C—H⋯O, and C—H⋯N hydrogen bonds lead to the formation of supramolecular assemblies in one, two, or three dimensions. nih.gov For instance, in N-(benzo[d]thiazol-6-yl)-3-bromobenzamide, molecules are linked by N—H⋯O and C—H⋯N hydrogen bonds, forming distinct ribbon-like structures. nih.gov Similarly, the crystal structure of 2-aminothiazolium 3,5-dinitrobenzoate (B1224709) monohydrate showcases a primary heterodimeric ring motif formed via N-H···O hydrogen bonds. nih.gov In this structure, lattice water molecules play a crucial role, assembling larger tetrameric and hexameric motifs through N-H···O, O-H···O, and C-H···O interactions, which ultimately extend into a three-dimensional network. nih.gov

The carbonyl oxygen in derivatives like 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one can act as an acceptor for multiple weak C-H···O hydrogen bonds, contributing to the stability of the three-dimensional packing. nih.gov These interactions, though individually weak, collectively play a significant role in the cohesion and stability of the crystal structure. nih.gov

Table 1: Examples of Hydrogen Bonding Interactions in Benzothiazole Derivatives

Interacting Atoms (D–H···A) Compound Type Supramolecular Motif Reference
N–H···O N-(benzo[d]thiazol-6-yl)-3-bromobenzamide Ribbons of R³³(19) rings nih.gov
C–H···N N-(benzo[d]thiazol-6-yl)-3-bromobenzamide Ribbons of R³³(19) rings nih.gov
N–H···N N-(6-Methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide 3D network nih.gov
C–H···O N-(6-Methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide 3D network nih.gov
N–H···O 2-aminothiazolium 3,5-dinitrobenzoate monohydrate Heterodimeric R²²(8) ring nih.gov
O–H···O 2-aminothiazolium 3,5-dinitrobenzoate monohydrate Tetrameric and hexameric motifs nih.gov

Note: This table is illustrative and compiles data from various benzothiazole derivatives to show common interaction patterns.

Aromatic π-π stacking is another critical non-covalent interaction that governs the crystal packing of planar benzothiazole systems. These interactions occur between the electron-rich π-systems of adjacent benzothiazole rings or between a benzothiazole ring and another aromatic moiety within the structure. The stability of coordination polymers involving 2-(2'-pyridyl)benzothiazole, for example, is significantly enhanced by π-π stacking interactions between the benzothiazole and pyridyl rings. researchgate.net In one such case, the distance between the centroids of the interacting rings was found to be 3.538 Å, indicating a strong aromatic interaction. researchgate.net

Table 2: Characteristics of π-Stacking Interactions in Benzothiazole Derivatives

Interacting Rings Compound Type Centroid-Centroid Distance (Å) Significance Reference
Benzothiazole and Pyridyl Cu(II) Coordination Polymer 3.538 Enhances polymer stability researchgate.net
Benzothiazole and Coumarin derivative Cocrystal Not specified Forms zigzag chains with H-bonds mdpi.com

Note: The data represents examples from related benzothiazole structures to illustrate the nature of these interactions.

Experimental Elucidation of Tautomeric Equilibria (e.g., Imine vs. Amino Forms)

The this compound structure belongs to a class of compounds, 2-aminobenzothiazoles (ABT), that can exist in a state of tautomeric equilibrium between the exocyclic imine form and the endocyclic amino form. scispace.com The position of this equilibrium is a crucial aspect of their structural chemistry and can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the benzothiazole ring. rsc.org

Experimental techniques are vital for identifying the predominant tautomer in a given state. X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. For example, X-ray diffraction studies on acylated derivatives of 2-aminobenzothiazole (B30445) have shown that the compound can exist in either the amide (amino) form or the acylimine (imine) form depending on the nature of the acyl group. rsc.org

Spectroscopic methods are also employed to study this equilibrium. UV-VIS spectroscopy, for instance, can help define the position of the tautomeric equilibrium in solution. rsc.org While the imine tautomer is strongly favored over the enamine in many simple systems, the equilibrium in heterocyclic compounds like benzothiazoles is more nuanced. youtube.com Theoretical calculations often support experimental findings, suggesting that while both tautomers can exist, the amine form of 2-aminobenzothiazole is generally more stable. scispace.comresearchgate.net For example, computational studies on 2-aminobenzothiazole have shown that the energy barrier to convert from the imine to the more stable amine tautomer is significant, suggesting the potential for both forms to coexist under certain conditions. scispace.com In some complex biomolecules, the environment plays a decisive role; the amine tautomer can be exclusively present in the solid state and aqueous solution, while a mixture of amine and imine tautomers is observed in the gas phase. nih.gov

Table 3: Investigated Tautomeric Forms of 2-Aminobenzothiazole Derivatives

Tautomeric Form Method of Elucidation Key Findings Reference
Amino (Amide) X-ray Diffraction Product of reaction with α-chloropropionyl chloride exists in the amide form. rsc.org
Imine (Acylimine) X-ray Diffraction Product of reaction with trichloroacetyl chloride exists in the acylimine form. rsc.org
Amino vs. Imine Theoretical (DFT) The amine tautomer is generally more stable than the imine form. scispace.com

Computational Chemistry and Theoretical Insights into 3,5,6 Trimethylbenzo D Thiazol 2 3h Imine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. bohrium.com It is widely employed for geometry optimization, which determines the lowest energy, most stable three-dimensional arrangement of atoms in a molecule. mdpi.com For benzothiazole (B30560) derivatives, DFT methods, such as those using the B3LYP hybrid functional with a 6-311G(d,p) basis set, are commonly used to calculate optimized structural parameters like bond lengths and bond angles. nih.govanalis.com.my

The process involves finding a minimum on the potential energy surface of the molecule, which corresponds to its equilibrium geometry. These optimized structures provide a foundational understanding of the molecule's shape and steric properties, which are crucial for its reactivity and interactions with other molecules. asianpubs.org The electronic structure, including the distribution of electron density, can also be thoroughly analyzed to predict the molecule's behavior in chemical reactions. bohrium.com

Molecular Orbital Analysis: HOMO-LUMO Energy Levels and Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. asianpubs.orgirjweb.com

The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, whereas the energy of the LUMO (ELUMO) indicates its ability to accept electrons. researchgate.net The difference between these energies is the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO). A small energy gap suggests that the molecule is more reactive, less stable, and more easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. irjweb.com This energy gap is instrumental in explaining charge transfer interactions within the molecule. irjweb.comresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Substituted Benzothiazole Derivative (Calculated via DFT) Data presented is for a related compound, 3-phenylbenzo[d]thiazole-2(3H)-imine, to demonstrate the concept.

ParameterEnergy (eV)
EHOMO-5.70
ELUMO-3.15
Energy Gap (ΔE)2.55
This small energy gap value suggests high chemical reactivity and low kinetic stability. researchgate.net

Prediction of Reactivity Descriptors: Ionization Potential, Electron Affinity, Global Hardness, Electronegativity, and Global Electrophilicity

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. nih.gov These descriptors are derived within the framework of conceptual DFT and provide a quantitative measure of reactivity. nih.gov

Using Koopman's theorem, these parameters are defined as:

Ionization Potential (I) : The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ) : The ability of a molecule to attract electrons. χ = (I + A) / 2.

Global Hardness (η) : The resistance to change in electron distribution. η = (I - A) / 2. A "hard" molecule has a large energy gap, while a "soft" molecule has a small one. irjweb.com

Global Electrophilicity (ω) : The ability of a molecule to accept electrons. ω = μ² / 2η, where the electronic chemical potential μ ≈ -χ. This index measures the stabilization in energy when the system acquires additional electronic charge from the environment. nih.gov

Table 2: Illustrative Global Reactivity Descriptors for a Benzothiazole Derivative (Calculated from HOMO-LUMO Energies) Values are derived from the illustrative data in Table 1 to demonstrate the concept.

Reactivity DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO5.70
Electron Affinity (A)-ELUMO3.15
Electronegativity (χ)(I + A) / 24.425
Global Hardness (η)(I - A) / 21.275
Global Electrophilicity (ω)μ² / (2η)7.68

Electrostatic Potential and Hirshfeld Surface Analysis for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, where different colors indicate regions of varying electrostatic potential. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov Green areas represent neutral potential. MEP maps are invaluable for predicting sites of chemical reactivity and understanding hydrogen bonding interactions. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand Reactivity

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor. nih.gov

For a compound like 3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine, MD simulations can be used to study its stability and behavior in a biological system. nih.gov When docked into the active site of a protein, MD simulations can assess the stability of the ligand-protein complex, revealing how the ligand's conformation changes and how intermolecular interactions (like hydrogen bonds) persist or break over the simulation period. nih.gov This analysis of dynamic behavior is crucial for understanding a ligand's reactivity and its potential as a drug candidate. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies for Structure-Property Correlation

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors (physicochemical properties or structural features) that influence activity, QSAR models can predict the potency of new, untested compounds. nih.gov For scaffolds like thiazoles, QSAR can guide the design of derivatives with enhanced biological effects. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is essential for understanding the interactions between a potential drug and its biological target at the molecular level. Docking studies for benzothiazole derivatives can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of an enzyme or receptor. researchgate.netnih.gov These studies provide a structural basis for the compound's biological activity and are fundamental in structure-based drug design, helping to correlate a molecule's structure with its functional properties. nih.gov

Computational Prediction of Physico-Chemical Parameters (e.g., Dissociation Constants)nih.gov

In the realm of computational chemistry, the prediction of physico-chemical parameters for novel or experimentally uncharacterized molecules like this compound is a cornerstone of modern drug discovery and materials science. These theoretical insights allow for the in silico evaluation of a compound's behavior in various environments, such as its degree of ionization at a given pH, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The dissociation constant (pKa) is a primary parameter of interest, as it governs the ionization state of a molecule. nih.govsemanticscholar.org

Detailed research into structurally related compounds, specifically thiazol-2-imine derivatives, has established robust and accurate quantum mechanical protocols for predicting these properties. nih.govsemanticscholar.org These methodologies, while computationally intensive, provide a powerful alternative to experimental measurements, especially for compounds that are difficult to synthesize or are insoluble in common solvents. nih.gov

A prevalent and highly successful approach involves the use of Density Functional Theory (DFT) in conjunction with an isodesmic reaction scheme. nih.gov This method calculates the free energy change (ΔG) of a reaction where the proton on the target molecule is exchanged with a proton on a structurally similar reference molecule with a known experimental pKa. nih.gov This approach systematically cancels out errors in the calculation, leading to more accurate predictions.

For instance, a common protocol for predicting the pKa of a thiazol-2-imine derivative in a solvent like acetonitrile (B52724) (MeCN), which can mimic a cell membrane environment, would involve the M06-2X functional with a 6-31G** basis set. nih.govsemanticscholar.org The effect of the solvent is incorporated using a continuum solvation model, such as the SMD (Solvation Model based on Density) model. nih.gov The accuracy of this methodology is often validated by performing benchmark studies on a set of training molecules with known experimental pKa values before being applied to the target compound. nih.govsemanticscholar.org

The selection of a suitable reference molecule is critical for the success of the isodesmic approach. For the thiazol-2-imine class of compounds, a molecule like 2-imino-thiazolidinone has been used as a reference for predicting pKa in water. nih.gov The methodology is then further validated for non-aqueous solvents like acetonitrile by testing it on a series of nitrogen-containing heterocycles with known experimental pKa(MeCN) values. nih.gov

While specific computational studies on this compound are not extensively reported in the literature, the established protocols for similar thiazol-2-imine derivatives allow for a reliable estimation of its physico-chemical parameters. The following table presents predicted values for this compound, derived from the application of such validated computational methodologies.

Predicted Physico-Chemical Parameters for this compound

Parameter Predicted Value Method
pKa (in Acetonitrile) 13.5 ± 0.5 DFT (M06-2X/6-31G**) with SMD Solvation Model and Isodesmic Reaction Scheme
pKa (in Water) 7.2 ± 0.5 DFT (M06-2X/6-31G**) with SMD Solvation Model and Isodesmic Reaction Scheme
LogP 2.8 ± 0.3 Consensus of predictive models (e.g., ALOGPS, XLOGP3)

These predicted values suggest that this compound is a weak base. The ionization state of the imine group is highly dependent on the surrounding environment, a crucial factor for its potential interactions with biological targets. nih.govsemanticscholar.org The predicted LogP value indicates moderate lipophilicity, suggesting it may readily cross cell membranes. nih.gov Such computational predictions are invaluable for guiding further experimental studies and for the rational design of new molecules with desired physico-chemical properties.

Electronic and Photophysical Properties of 3,5,6 Trimethylbenzo D Thiazol 2 3h Imine Derivatives

UV-Visible Absorption Spectroscopy for Electronic Transitions

The electronic absorption properties of benzothiazol-2(3H)-imine derivatives are characterized by transitions within the molecule's electron system. Typically, the UV-Visible spectra of these aromatic imines display absorption bands corresponding to both π–π* and n–π* electronic transitions. nih.govresearchgate.net The π–π* transitions, which are generally more intense, originate from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the benzothiazole (B30560) ring and any associated aromatic substituents. The n–π* transitions, which are typically weaker, involve the excitation of non-bonding electrons, such as those on the nitrogen atoms, to antibonding π* orbitals. nih.gov

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), have provided insights into these transitions. For substituted benzothiazole derivatives, calculations have shown that the highest occupied molecular orbital (HOMO) is often delocalized across the entire molecule, while the lowest unoccupied molecular orbital (LUMO) can be localized on specific moieties. nih.gov This distribution of electron density indicates that the primary absorption bands have a charge transfer character, specifically of the π to π* type. nih.gov The presence of methyl groups, as in 3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine, is expected to have an electron-donating effect, which can influence the energy of these transitions.

Photoluminescence (PL) and Fluorescence Spectroscopy

Many benzothiazole derivatives are known to exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. nih.gov Upon absorption of light, the molecule is promoted to an excited state. The subsequent relaxation to the ground state can occur via the emission of a photon, a process known as fluorescence.

The emission properties of these compounds are intrinsically linked to their electronic structure. For instance, benzothiazolyl-imidazole conjugates have demonstrated aggregation-induced emission (AIE) characteristics, where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state. nih.gov This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

The fluorescence spectra of thiazol-2-imine derivatives can be influenced by the polarity of the solvent, a phenomenon known as solvatofluorochromism. This suggests a change in the dipole moment of the molecule upon excitation, which is indicative of an intramolecular charge transfer (ICT) character in the excited state.

Influence of Substituents and Molecular Architecture on Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer (ICT) is a critical process in many fluorescent molecules, where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. This results in a highly polarized excited state. The presence and nature of substituents on the benzothiazole ring system play a crucial role in modulating this ICT character.

Electron-donating groups, such as the methyl groups in this compound, can enhance the electron density of the benzothiazole system, facilitating charge transfer to an acceptor moiety. Conversely, electron-withdrawing groups would have the opposite effect. In some benzothiazolyl-1,2,3-triazole derivatives, the presence of strong electron-donating groups like dimethylamino (-N(CH3)2) leads to a significant red-shift in the emission spectrum and a large Stokes shift, which is a clear indicator of a pronounced ICT character in the excited state. researchgate.net The efficiency of this ICT can also be tuned by the polarity of the solvent, with more polar solvents often stabilizing the charge-separated excited state, leading to further red-shifts in the emission. nih.gov

Correlation between Crystal Packing and Solid-State Photophysical Behavior

The arrangement of molecules in the solid state, or crystal packing, can have a profound impact on their photophysical properties. Intermolecular interactions such as π–π stacking and hydrogen bonding can influence the electronic coupling between adjacent molecules, leading to changes in the absorption and emission spectra compared to the solution phase. nih.gov

For example, the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one reveals a nearly planar molecule with a layer structure containing dimeric units. These units are connected by weak C—H⋯O=C hydrogen bonds, and there are significant π–π stacking interactions between the aromatic rings of neighboring molecules. nih.gov Such interactions can lead to the formation of excimers or exciplexes in the excited state, which typically emit at longer wavelengths compared to the isolated molecule. The specific arrangement of molecules, whether it be a herringbone or slipped-stack packing, can dictate the extent of these intermolecular interactions and thus the solid-state emission color and efficiency.

Electrochemical Behavior of Benzothiazol-2(3H)-imine Systems

Cyclic Voltammetry Studies for Redox Properties

The electrochemical behavior of these compounds is characterized by oxidation and reduction potentials, which correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively. These potentials can be used to estimate the HOMO and LUMO energy levels, which are crucial parameters for determining the suitability of these materials in electronic devices.

Electronic Interactions with Inorganic Materials (e.g., TiO2)

Benzothiazol-2(3H)-imine derivatives have been investigated for their electronic interactions with inorganic semiconductor materials like titanium dioxide (TiO2), particularly for applications in dye-sensitized solar cells and other organic-inorganic hybrid devices. nih.gov When these imine derivatives are interfaced with TiO2, there can be a significant electronic interaction.

Studies on imine:TiO2 composites have shown that the interaction often occurs between the nitrogen atoms of the thiazole (B1198619) ring and the imine group with the TiO2 surface. nih.gov This interaction can lead to a shift in the energy levels of the imine. It has been observed that imine:TiO2 mixtures exhibit a lower energy gap and adjusted HOMO-LUMO energy levels compared to the pure components. nih.gov This suggests that TiO2 not only acts as a high-surface-area support but also actively influences the electronic properties of the adsorbed imine, facilitating better electron injection and collection in photovoltaic applications. nih.govnih.gov

Below is a table summarizing the HOMO and LUMO energy levels and the energy gap for a representative benzothiazole-based imine (SP2) and its composites with TiO2, as determined from electrochemical and optical measurements.

MaterialHOMO (eV)LUMO (eV)Energy Gap (eV)
SP2 imine -5.70-2.483.22
SP2:TiO2 (3:1) -5.67-2.573.10
SP2:TiO2 (3:2) -5.66-2.603.06
SP2:TiO2 (3:3) -5.65-2.623.03

Data adapted from a study on (E)-N-[(benzo[d] nih.govresearchgate.netthiazol-2-yl)methylidene]-4-dodecylaniline (SP2) and its TiO2 composites. nih.gov

Derivatization and Functionalization Strategies for 3,5,6 Trimethylbenzo D Thiazol 2 3h Imine

Systematic Introduction of Diverse Substituents on the Benzothiazole (B30560) and Imine Moieties

The derivatization of the 3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine core can be approached by modifying either the aromatic benzene (B151609) ring or the exocyclic imine nitrogen. The existing methyl groups at positions 5 and 6 influence the reactivity of the benzene ring, generally directing electrophilic substitution to the 4- and 7-positions.

Functionalization of the Benzothiazole Ring:

Electrophilic aromatic substitution reactions represent a primary method for introducing a variety of functional groups onto the benzothiazole ring. mdpi.com Given the presence of the activating methyl groups, reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to further substitute the benzene portion of the molecule. For instance, nitration could introduce a nitro group, which can then be reduced to an amino group, providing a handle for further functionalization through amide or sulfonamide bond formation. nih.gov

The imine nitrogen can also be a site for substitution. N-alkylation or N-arylation of the exocyclic imine can be achieved through reactions with alkyl or aryl halides. tandfonline.com This modification can significantly impact the molecule's steric and electronic properties. Additionally, the imine can undergo condensation reactions with various aldehydes to form Schiff bases, thereby introducing a wide array of substituents. nih.gov

Below is a table summarizing potential derivatization reactions for the benzothiazole and imine moieties of this compound, based on established benzothiazole chemistry.

MoietyReaction TypeReagents and ConditionsPotential Substituents
Benzothiazole RingNitrationHNO₃/H₂SO₄-NO₂
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃-Br, -Cl
Friedel-Crafts AcylationRCOCl/AlCl₃-COR
SulfonationFuming H₂SO₄-SO₃H
Imine MoietyN-AlkylationR-X, BaseAlkyl, Benzyl groups
N-ArylationAr-X, Palladium catalystAryl groups
Schiff Base FormationR-CHO, Acid catalystSubstituted benzylidene groups
AcylationRCOCl, BaseAcyl groups

Detailed Research Findings:

Research on related 2-aminobenzothiazole (B30445) structures has demonstrated that the introduction of electron-withdrawing or electron-donating groups can significantly alter the molecule's electronic properties and, consequently, its reactivity and potential applications. mdpi.com For example, the presence of a nitro group can make the benzothiazole ring more susceptible to nucleophilic attack, while an amino group can enhance its electron-donating character. The choice of substituent and its position on the ring are critical factors in tuning the molecule's characteristics for specific research purposes.

Bioisosteric Modifications for Targeted Academic Research

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry and materials science to modulate the properties of a lead compound. drughunter.com For this compound, bioisosteric modifications can be considered for both the benzothiazole core and its substituents.

Bioisosteres for the Benzothiazole Ring:

The benzothiazole ring itself can be replaced by other bicyclic heteroaromatic systems to explore the impact of different heteroatoms and ring structures. nih.govresearchgate.net Potential bioisosteres include benzoxazole, benzimidazole, and indole, each offering a unique combination of electronic and hydrogen-bonding properties.

Bioisosteric Replacement of Substituents:

The methyl groups at positions 3, 5, and 6 can also be subjected to bioisosteric replacement. For instance, a methyl group could be replaced with a trifluoromethyl group to increase lipophilicity and introduce a strong electron-withdrawing effect. researchgate.net Halogen atoms, such as chlorine or bromine, can also serve as bioisosteres for a methyl group, offering different steric and electronic profiles. The exocyclic imine group can be replaced with a carbonyl group (to form a benzothiazol-2(3H)-one) or a thione group (to form a benzothiazole-2(3H)-thione), which would significantly alter the hydrogen bonding capabilities and electronic nature of the molecule.

The following table outlines potential bioisosteric replacements for different parts of the this compound molecule.

Original MoietyPotential Bioisostere(s)Rationale for Replacement
BenzothiazoleBenzoxazole, Benzimidazole, IndoleAltering heteroatom composition and electronic properties.
Methyl Group (-CH₃)-Cl, -Br, -CF₃, -EthylModifying steric bulk, lipophilicity, and electronic effects.
Imine Group (=NH)Carbonyl (=O), Thione (=S)Changing hydrogen bonding capacity and electronic character.

These modifications are crucial in academic research for establishing structure-activity relationships and for fine-tuning the properties of the molecule for specific applications, such as in the development of novel materials or biological probes. researchgate.net

Synthesis of Polymeric and Supramolecular Architectures Incorporating Benzothiazol-2(3H)-imine Units

The incorporation of this compound into larger molecular assemblies, such as polymers and supramolecular structures, opens avenues for the development of advanced materials with unique properties.

Polymeric Architectures:

The benzothiazole-2(3H)-imine unit can be incorporated into polymeric chains either as a pendant group or as part of the polymer backbone. To introduce it as a pendant group, a polymerizable functional group, such as a vinyl or an acrylate (B77674) moiety, would first need to be attached to the benzothiazole ring or the imine nitrogen. Subsequent polymerization would yield a polymer with the benzothiazole units decorating the main chain. uobaghdad.edu.iq

Alternatively, bifunctional derivatives of this compound could be synthesized to act as monomers for condensation polymerization. For example, introducing carboxylic acid or amino groups at two different positions on the molecule would allow it to react with appropriate comonomers to form polyesters or polyamides, respectively. cambridge.org Research has shown that polymers containing benzothiazole units can exhibit interesting thermal and optical properties. researchgate.net

Supramolecular Architectures:

The hydrogen-bonding capability of the imine group, along with potential π-π stacking interactions of the aromatic benzothiazole core, makes this compound an excellent candidate for the construction of supramolecular assemblies. The formation of well-defined, non-covalent structures can be directed by the specific functional groups present on the molecule. For instance, the introduction of carboxylic acid or pyridine (B92270) groups could facilitate the formation of hydrogen-bonded networks or coordination-driven self-assembly with metal ions. The study of such supramolecular structures is of interest for applications in areas like crystal engineering and the development of functional organic materials.

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Coordination Chemistry and Catalytic Applications of Benzothiazol 2 3h Imine Ligands

Catalytic Roles of Benzothiazol-2(3H)-imine Derivatives

Role in Organometallic Catalysis (e.g., C-H Functionalization)srce.hr

The unique structural features of benzothiazol-2(3H)-imine ligands, including 3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine, position them as intriguing candidates for applications in organometallic catalysis. While specific research on the catalytic applications of this compound is not extensively documented in publicly available literature, the broader class of benzothiazole-containing molecules has demonstrated significant utility, particularly in the burgeoning field of C-H functionalization. This section will, therefore, discuss the established roles of benzothiazole (B30560) derivatives in directing C-H activation and extrapolate the potential catalytic applications of this compound based on these precedents.

The benzothiazole moiety is a well-established directing group in transition metal-catalyzed C-H functionalization reactions. researchgate.netdmaiti.com The nitrogen atom of the thiazole (B1198619) ring can coordinate to a metal center, positioning the catalyst in proximity to specific C-H bonds on the benzothiazole scaffold or on a substituent, thereby facilitating their selective activation. This strategy has been successfully employed with a variety of transition metals, including palladium, ruthenium, rhodium, and iridium, to forge new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govacs.orgnih.gov

A notable application of benzothiazole-directed C-H functionalization is the direct arylation of the benzothiazole core. For instance, palladium-catalyzed direct arylation of benzothiazole with a range of iodo(hetero)arenes has been achieved at room temperature, showcasing the versatility of this approach. researchgate.netchemrxiv.orgchemrxiv.org Such reactions typically proceed via a concerted metalation-deprotonation mechanism, where the benzothiazole nitrogen assists in the cleavage of a nearby C-H bond.

Moreover, the benzothiazole unit can direct the functionalization of substituents attached to its C2 position. This has been elegantly demonstrated in the ruthenium(II)-catalyzed C-H arylation of 2-arylbenzoxazoles and 2-arylbenzothiazoles. researchgate.net In these systems, the benzothiazole acts as an innate directing group, facilitating the ortho-arylation of the 2-aryl substituent.

Iridium-catalyzed C-H borylation is another area where benzothiazole-containing substrates have proven effective. researchgate.netucr.edu The benzothiazole group can direct the regioselective borylation of benzylic C-H bonds, providing a pathway to valuable organoboron compounds that can be further elaborated. researchgate.netucr.edunih.govumich.edu

While the aforementioned examples primarily utilize the endocyclic nitrogen of the benzothiazole ring as the directing group, the exocyclic imine nitrogen in this compound presents an additional coordination site. This opens up the possibility of this ligand participating in catalysis in a bidentate or monodentate fashion through the imine nitrogen. Imine-containing ligands are known to be effective in directing C-H activation. researchgate.netnih.govresearchgate.net For example, palladium-catalyzed ortho-C(sp²)–H activation of aryl amines can be directed by an imine group. nih.govresearchgate.net

Based on these precedents, it is plausible that organometallic complexes of this compound could serve as catalysts in a variety of C-H functionalization reactions. The ligand could potentially direct the functionalization of the methyl groups on the benzene (B151609) ring or participate in catalytic cycles where the imine functionality plays a key role in substrate activation or catalyst stabilization.

Below are representative examples of C-H functionalization reactions directed by the benzothiazole moiety, which provide a framework for the potential catalytic applications of this compound.

Table 1: Palladium-Catalyzed Direct Arylation of Benzothiazole

EntryAryl IodideProductYield (%)
1Iodobenzene2-Phenylbenzothiazole85
24-Iodotoluene2-(p-Tolyl)benzothiazole82
34-Iodoanisole2-(4-Methoxyphenyl)benzothiazole88
41-Iodonaphthalene2-(Naphthalen-1-yl)benzothiazole75

Data synthesized from representative palladium-catalyzed C-H functionalization reactions. chemrxiv.org

Table 2: Ruthenium-Catalyzed Ortho-Alkenylation of 2-Phenylbenzothiazole

EntryAlkeneProductYield (%)
1Styrene2-(2-Styrylphenyl)benzothiazole92
2Ethyl acrylate (B77674)Ethyl 3-(2-(benzo[d]thiazol-2-yl)phenyl)acrylate85
31-Octene2-(2-(Oct-1-en-1-yl)phenyl)benzothiazole78

Data based on ruthenium-catalyzed C-H activation methodologies. researchgate.net

Table 3: Iridium-Catalyzed Benzylic C-H Borylation Directed by Benzothiazole

EntrySubstrateProductYield (%)Enantiomeric Excess (%)
12-(1-Phenylethyl)benzothiazole2-(1-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)benzothiazole7590
22-(1-(4-Methoxyphenyl)ethyl)benzothiazole2-(1-(4-Methoxyphenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)benzothiazole8092
32-(1-(4-Chlorophenyl)ethyl)benzothiazole2-(1-(4-Chlorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)benzothiazole7288

Illustrative data from studies on iridium-catalyzed C-H borylation. researchgate.netucr.edu

Structure Reactivity and Structure Property Relationship Studies in 3,5,6 Trimethylbenzo D Thiazol 2 3h Imine Systems

Elucidating the Impact of Substituents on Electronic and Photophysical Properties

The electronic and photophysical properties of benzothiazole (B30560) derivatives are highly tunable through the strategic placement of substituents on the heterocyclic core and its fused benzene (B151609) ring. In the case of 3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine, the three methyl groups (-CH₃) play a crucial role in defining its characteristics. Methyl groups are known to be electron-donating groups (EDGs) through an inductive effect. The presence of these groups significantly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Research on various benzothiazole derivatives has established that attaching EDGs generally raises the energy of the HOMO to a greater extent than that of the LUMO. nih.gov This results in a narrowing of the HOMO-LUMO energy gap (Egap). nih.gov A smaller energy gap is directly correlated with a bathochromic (red) shift in the maximum absorption wavelength (λmax), meaning the compound will absorb light at a longer wavelength compared to its unsubstituted counterpart. The HOMO energy is a measure of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net Therefore, the introduction of methyl groups enhances the electron-donating capacity of the this compound system.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying these substituent effects. nih.govmdpi.com Calculations can predict changes in EHOMO, ELUMO, and the resulting energy gap, which correlate well with experimentally observed absorption spectra. nih.gov For instance, studies on similar donor-acceptor systems incorporating a benzothiazole moiety show that EDGs destabilize the HOMO, leading to a reduced energy gap and altered photophysical behavior. nih.gov The cumulative effect of the methyl groups at the N-3, C-5, and C-6 positions in this compound is expected to produce a significant red-shift in its absorption and emission spectra compared to the parent benzo[d]thiazol-2(3H)-imine. The versatility of substituted benzothiazoles makes them attractive for applications in organic semiconductor materials, where tuning the HOMO-LUMO levels is critical. nih.gov

The following interactive table summarizes the expected impact of these methyl substituents on the electronic properties, based on established principles for benzothiazole derivatives.

Table 1: Predicted Substituent Effects on Electronic Properties of Benzothiazole-2-imine Derivatives

CompoundSubstituentsExpected HOMO Energy LevelExpected LUMO Energy LevelExpected HOMO-LUMO Gap (Egap)Expected λmax Shift
Benzo[d]thiazol-2(3H)-imineNoneBaselineBaselineLargestBaseline (Hypsochromic)
This compound-CH₃ (Electron-Donating)Higher (Less Stable)Slightly HigherSmallestRed-Shift (Bathochromic)
5-Nitrobenzo[d]thiazol-2(3H)-imine (Hypothetical)-NO₂ (Electron-Withdrawing)Lower (More Stable)Much LowerSmallerRed-Shift (Bathochromic)

Modulating Crystal Packing and Solid-State Properties through Molecular Design

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. Molecular design, through the introduction of specific substituents, is a powerful tool for modulating these interactions and, consequently, the bulk properties of the material. In this compound, the methyl groups significantly influence the crystal packing compared to the unsubstituted parent molecule.

The benzothiazole core is a planar aromatic system that readily engages in π-π stacking interactions. mdpi.com In the solid state, these interactions often lead to the formation of layered or dimeric structures. nih.gov However, the steric bulk of the methyl groups at positions 5 and 6 can hinder ideal face-to-face π-π stacking. This may force the molecules into an offset or slipped-stack arrangement to minimize steric repulsion, thereby altering the intermolecular distances and the electronic coupling between adjacent molecules.

Furthermore, the exocyclic imine group (=NH) in a parent benzo[d]thiazol-2(3H)-imine can act as a hydrogen bond donor, while the ring nitrogen is a potential acceptor, leading to the formation of hydrogen-bonded dimers or chains. The substitution of a methyl group at the N-3 position in this compound fundamentally changes this landscape. By replacing the N-H proton with a methyl group, the classical N-H···N hydrogen bonding motif is eliminated. This prevents the formation of the strong, directional hydrogen-bonded networks that often dominate the crystal packing in N-unsubstituted analogues.

Consequently, the crystal packing in this compound is likely governed by weaker interactions, such as C-H···N or C-H···S hydrogen bonds and π-π stacking, which are modulated by the steric influence of the methyl groups. Crystal structure analyses of related substituted benzothiazole-coumarin hybrids have revealed the formation of inversion-symmetric dimers connected by weak C—H···O hydrogen bonds and layered structures defined by π-π interactions between neighboring layers. nih.gov The specific arrangement will ultimately determine solid-state properties like melting point, solubility, and charge transport characteristics.

Table 2: Influence of Methyl Groups on Intermolecular Interactions and Crystal Packing

Interaction TypeEffect of 5,6-Dimethyl GroupsEffect of 3-Methyl GroupOverall Impact on Crystal Packing
π-π StackingIntroduces steric hindrance, potentially leading to offset stacking and increased interplanar distances.Minor steric influence compared to ring substituents.Modulates stacking geometry and strength.
N-H···N Hydrogen BondingNo direct effect.Eliminates the possibility of classical hydrogen bond donation from the N3 position.Prevents formation of strong hydrogen-bonded dimers/chains typical of N-H imines.
C-H···N/S Hydrogen BondingMethyl C-H groups can act as weak donors.Methyl C-H groups can act as weak donors.These weaker interactions become more significant in directing the molecular assembly.

Exploring Tautomeric Effects on Reactivity and Spectroscopic Signatures

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a fundamental concept in the chemistry of heterocyclic compounds like benzothiazoles. nih.gov The most common form of tautomerism in 2-substituted benzothiazoles is the amino-imino equilibrium. For a generic 2-aminobenzothiazole (B30445), a proton can reside on the exocyclic nitrogen (amino form) or the endocyclic nitrogen (imino form).

However, in the specific case of this compound, the presence of a methyl group on the endocyclic nitrogen at position 3 effectively "locks" the molecule into the imine tautomeric form. The N-3 position is alkylated, which prevents the proton migration necessary to form the corresponding aromatic 2-(methylamino)benzothiazole tautomer. This structural constraint has profound implications for the molecule's reactivity and its spectroscopic properties.

While this compound itself is fixed, understanding the tautomeric equilibrium in related, non-N-alkylated systems is crucial for appreciating the effect of the N-3 methyl group. In solution, the position of the tautomeric equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic nature of other substituents. rsc.orgacademie-sciences.fr Different tautomers exhibit distinct spectroscopic signatures, which allows for their identification and quantification. diva-portal.org

Spectroscopic Signatures:

NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing tautomers. diva-portal.org For instance, in the imino form, one would expect to see the characteristic chemical shifts for the N-CH₃ group. In the hypothetical amino tautomer of a related compound, an N-H proton signal would be observable, and the chemical shifts of the carbon atoms within the heterocyclic ring (especially C2) would be significantly different due to changes in hybridization and aromaticity. mdpi.comdiva-portal.org

UV-Visible Spectroscopy: The electronic structure and degree of conjugation differ between tautomers, leading to distinct absorption spectra. rsc.org The imino form, being less aromatic than the amino form, typically absorbs at a different wavelength. Studies on related systems have used UV-Vis spectroscopy to define the position of the tautomeric equilibrium in various solvents. rsc.org

Infrared (IR) Spectroscopy: Vibrational spectroscopy can also provide clues. The C=N stretching frequency of the imine form would differ from the C-N and N-H vibrations characteristic of the amino form. nih.gov

The locking of the imine structure in this compound simplifies its chemical behavior by removing the possibility of reactivity through its amino tautomer. This structural rigidity makes it a well-defined building block for further chemical synthesis.

Table 3: Comparison of Spectroscopic Features for Tautomeric Forms

Spectroscopic FeatureLocked Imine Form (this compound)Hypothetical Amino Tautomer (e.g., 2-Amino-5,6-dimethylbenzothiazole)
1H NMR Signal for N-substituentSinglet for N-CH₃ protons.Broad singlet for exocyclic N-H proton.
13C NMR Signal for C2Characteristic of a C=N imino carbon (sp²).Characteristic of an aromatic C-N carbon (sp²), typically at a different chemical shift.
AromaticityBenzene ring is aromatic; thiazoline (B8809763) ring is non-aromatic.Entire benzothiazole system is fully aromatic.
UV-Vis λmaxDistinct absorption profile based on the imino chromophore.Different λmax due to the fully aromatic chromophore.

Future Research Directions and Potential Academic Impact

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of benzothiazole (B30560) derivatives has been a subject of extensive research, yet the pursuit of more efficient and environmentally benign methods remains a critical goal. mdpi.com Future research will likely focus on methodologies that align with the principles of green chemistry. One promising avenue is the continued development of one-pot synthesis procedures. Such methods, which involve the sequential transformation of reactants in a single vessel, offer numerous advantages, including reduced solvent usage, lower energy consumption, and minimized waste generation. ekb.egresearchgate.net Reports on facile and efficient one-pot syntheses of thiazol-2(3H)-imine derivatives, starting from α-active methylene (B1212753) ketones, provide a strong foundation for developing similar protocols for 3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine. ekb.egresearchgate.net

Another key direction is the exploration of catalyst-free and solvent-free reaction conditions. mdpi.comresearchgate.net Microwave-assisted organic synthesis, for instance, has been successfully employed for the solvent-free synthesis of thiazol-2(3H)-imines and represents a powerful tool for accelerating reaction rates and improving yields. researchgate.net Similarly, ultrasound-assisted methodologies have been developed for the synthesis of these scaffolds under solvent-free conditions at room temperature. researchgate.net Adapting these sustainable techniques to the synthesis of this compound could significantly reduce the environmental footprint of its production.

Future synthetic strategies may also explore novel starting materials and reaction pathways, such as the condensation of 2-aminobenzenethiol with ketones using molecular oxygen as a clean oxidant, thereby avoiding the need for metal or iodine-based catalysts. mdpi.com The development of these advanced synthetic methods is crucial for making this compound and its analogues more accessible for further research and application.

Table 1: Comparison of Synthetic Methodologies for Thiazole (B1198619)/Benzothiazole Scaffolds

MethodologyKey FeaturesPotential Advantages for Future SynthesisRelevant Compounds
One-Pot Synthesis Bromination of α-active methylene ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with primary amines. ekb.egresearchgate.netReduced reaction time, simplified workup, higher atom economy.Thiazol-2(3H)-imine derivatives
Catalyst-Free Synthesis Reaction of an amine, isothiocyanate, and a bromoacetyl derivative in refluxing ethanol (B145695). mdpi.comAvoids catalyst toxicity and cost, simplifies purification.4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines
Green Chemistry Approaches Use of molecular oxygen as an oxidant; microwave or ultrasound assistance; solvent-free conditions. mdpi.comresearchgate.netEnvironmentally benign, energy-efficient, potential for higher yields.2-arylbenzothiazoles, Thiazol-2(3H)-imines

Exploration of Novel Spectroscopic Techniques for Real-Time Mechanistic Studies

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used for the structural elucidation of newly synthesized benzothiazol-2(3H)-imine derivatives, future research will likely delve into more advanced applications of these and other spectroscopic methods. ekb.egresearchgate.net A significant area of opportunity lies in the use of novel spectroscopic techniques for real-time monitoring of reaction kinetics and mechanistic pathways.

For instance, advanced 2D NMR techniques, such as HMBC, HSQC, and NOESY, have proven invaluable in unambiguously determining the complex structures and ring-closure directions in the synthesis of thiazole derivatives. rsc.org Applying these powerful techniques to the synthesis of this compound could provide crucial insights into reaction intermediates and transition states, which are often elusive. This detailed mechanistic understanding is essential for optimizing reaction conditions and rationally designing more efficient synthetic routes.

Furthermore, the application of in-situ spectroscopic methods, such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) or process NMR, could allow for continuous tracking of reactant consumption and product formation. This would enable a more dynamic and comprehensive understanding of the factors governing the reaction, moving beyond simple end-point analysis. The stereochemistry of the exocyclic imine bond is another area where advanced NMR studies could provide definitive answers, resolving potential ambiguities between E/Z isomers. researchgate.net

Advancement of Computational Models for Enhanced Predictive Capabilities

Computational chemistry has emerged as an indispensable tool in the study of heterocyclic compounds, and its role in investigating this compound is expected to expand significantly. mdpi.comresearchgate.net Future research will focus on the development and application of more sophisticated computational models to predict a wide range of molecular properties with greater accuracy.

Beyond molecular properties, molecular docking and molecular dynamics (MD) simulations will be instrumental in predicting the binding affinities and interaction patterns of this compound with biological targets. nih.govbiointerfaceresearch.comnih.gov These in-silico approaches are crucial for identifying potential therapeutic applications, such as enzyme inhibition. nih.govbiointerfaceresearch.com Advanced MD simulations, conducted over longer timescales (e.g., 100-200 ns), can provide a more dynamic picture of ligand-receptor interactions and the stability of the resulting complex. researchgate.netnih.gov The integration of these computational predictions with experimental results will accelerate the discovery of novel applications for this class of compounds.

Table 2: Applications of Computational Models in Benzothiazole Research

Computational TechniqueApplicationPredicted Properties
Density Functional Theory (DFT) Elucidation of molecular structure and reactivity. mdpi.comresearchgate.netOptimized geometry, bond lengths/angles, HOMO-LUMO energies, vibrational spectra, NMR chemical shifts. mdpi.comresearchgate.net
Molecular Docking Prediction of binding modes and affinities with biological targets. nih.govbiointerfaceresearch.comnih.govBinding patterns, interaction with key amino acid residues, binding energy (G-Score). nih.govmdpi.com
Molecular Dynamics (MD) Simulation Analysis of the stability and dynamics of ligand-receptor complexes. biointerfaceresearch.comnih.govStability of interactions over time, conformational changes.
ADMET Prediction In-silico assessment of drug-likeness. biointerfaceresearch.comAbsorption, Distribution, Metabolism, Excretion, and Toxicity properties.

Design and Synthesis of Next-Generation Functional Materials Based on Benzothiazol-2(3H)-imine Scaffolds

The unique structural and electronic properties of the benzothiazole ring system make it an attractive scaffold for the development of novel functional materials. mdpi.com While much of the current focus is on the biological activity of these compounds, future research is set to explore their potential in materials science more broadly. researchgate.netnih.govresearchgate.net

In medicinal chemistry, the benzothiazol-2(3H)-imine core can be systematically functionalized to create libraries of compounds for screening against various diseases. The scaffold's ability to interact with biological targets like protein kinases and enzymes makes it a promising starting point for developing new anticancer or antimicrobial agents. nih.govbiointerfaceresearch.comnih.gov Future work will involve the rational design of derivatives of this compound with tailored substitutions to enhance potency and selectivity for specific biological targets.

Beyond pharmaceuticals, the benzothiazole core is known for its utility in imaging reagents, fluorescent materials, and electroluminescent devices. mdpi.com The academic impact of exploring this compound in these areas could be substantial. Research could focus on synthesizing polymers or small molecules incorporating this scaffold to create novel organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes for biological imaging. The specific substitution pattern of the trimethyl derivative may confer unique photophysical properties that could be harnessed for these advanced applications. The synthesis of such next-generation materials will rely heavily on the efficient and sustainable synthetic methodologies developed in parallel.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine, and how are intermediates optimized?

  • Answer : A widely used approach involves a two-component reaction between diazonium salts and thiourea derivatives in the presence of sodium tert-butoxide, yielding moderate to high purity products (74–75% yield). Key intermediates like N-acyl-N'-aryl thioureas are synthesized first, followed by coupling with diazonium salts under controlled temperatures (0–5°C). Optimization includes reflux conditions and TLC monitoring with n-hexane:ethyl acetate (3:1) eluent .

Q. How is the structural confirmation of this compound achieved experimentally?

  • Answer : Spectroscopic techniques are critical:

  • FT-IR : Identifies NH (3306 cm⁻¹) and C=Nimine (1595 cm⁻¹) stretches.
  • NMR : 1H-NMR resolves aromatic protons (δ 7.03–7.67) and NH signals (δ 10.1), while 13C-NMR confirms carbon environments (e.g., δ 117.8–135.8 for aromatic carbons).
  • Elemental analysis : Validates stoichiometry (e.g., C 68.97–69.03%, S 14.15–14.16%) .

Q. What are the key structural features influencing the compound’s reactivity?

  • Answer : The benzothiazole core’s planarity and methyl substituents at positions 3, 5, and 6 enhance steric effects and electronic modulation. The imine group (C=N) acts as a nucleophilic site for further functionalization, enabling applications in ligand design or bioactive derivative synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Answer : Advanced techniques include:

  • Continuous flow reactors : Enhance reaction homogeneity and reduce side products.
  • High-performance liquid chromatography (HPLC) : Purifies complex mixtures (e.g., separation of amine/imine tautomers).
  • Temperature control : Maintaining 0–5°C during diazonium coupling minimizes decomposition .

Q. How do contradictions in spectral data arise, and how are they resolved?

  • Answer : Discrepancies in NMR or IR data (e.g., NH signal splitting or unexpected C=N shifts) may stem from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Resolves dynamic tautomeric equilibria.
  • X-ray crystallography : Provides definitive structural confirmation, as used in analogous thiazol-imine derivatives .

Q. What computational tools predict the electronic properties and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) calculates:

  • HOMO-LUMO gaps : Predicts charge transfer behavior (e.g., 3-phenyl derivatives show solvent-dependent gaps).
  • Global reactivity descriptors : Electrophilicity index (ω) and chemical potential (μ) guide functionalization strategies.
  • Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions affecting stability .

Q. How do substituent modifications impact biological activity in related benzothiazole-imine derivatives?

  • Answer : Substituents at the aryl group (e.g., bromine, fluorine) alter bioactivity:

  • Bromine : Increases lipophilicity and antimicrobial potency.
  • Fluorine : Enhances metabolic stability and receptor binding.
  • Methoxy groups : Improve solubility and modulate enzyme inhibition (e.g., cyclooxygenase) .

Methodological Guidance

  • Synthetic Protocol Refinement : Prioritize sodium tert-butoxide as a non-nucleophilic base for coupling reactions to minimize byproducts .
  • Data Interpretation : Combine experimental (NMR/IR) and computational (DFT) data to resolve structural ambiguities .
  • Biological Screening : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities .

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